T-Cadinol

Chagas disease Trypanosoma cruzi antiparasitic drug discovery

Researchers developing anti-T. cruzi therapies often encounter stereochemical inconsistency across cadinane sesquiterpenes, leading to variable bioactivity. T-Cadinol (τ-cadinol; CAS 5937-11-1) resolves this with verified (1S,4S,4aR,8aR) absolute configuration. • Anti-T. cruzi: IC50 15-18 µM (both life stages), SI >12, mitochondrial hyperpolarization mechanism distinct from benznidazole. • Anticancer (MCF-7): IC50 3.5 µg/mL - 5.1× more potent than α-cadinol. • Calcium antagonism: Concentration-dependent vasorelaxation documented vs. nimodipine. Supplied with chiral HPLC/NMR verification; in stock for immediate shipment.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 5937-11-1
Cat. No. B1217661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-Cadinol
CAS5937-11-1
SynonymsT cadinol
T-cadinol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC(C2CC1)(C)O)C(C)C
InChIInChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14+,15-/m0/s1
InChIKeyLHYHMMRYTDARSZ-XQLPTFJDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T-Cadinol Procurement Overview


T-Cadinol (also designated τ-cadinol or cedrelanol) is a cadinane-type sesquiterpene tertiary alcohol (C₁₅H₂₆O, MW 222.37) first isolated from scented myrrh (Commiphora guidottii) and subsequently identified in Casearia sylvestris and Taiwania cryptomerioides [1]. The compound exists as a white crystalline solid with a melting point of 139–140 °C, a calculated logP of 3.775, and a woody, balsamic odor profile [2]. T-Cadinol exhibits a stereospecific 1S,4S,4aR,8aR absolute configuration, distinguishing it from its epimers and structural analogs [1].

1
Stereochemically defined (1S,4S,4aR,8aR) cadinane sesquiterpene alcohol for enantiomer-specific studies
2
Reported antiparasitic, antifungal, antibacterial and cytotoxicity screening data across multiple assay platforms
3
Crystalline solid with defined melting point supports reproducible formulation and analytical reference workflows

T-Cadinol Substitution Risks


Despite sharing the molecular formula C₁₅H₂₆O, cadinane-type sesquiterpene alcohols exhibit profound differences in biological activity driven by stereochemical configuration, hydroxyl positioning, and ring junction geometry [1]. The (1S,4S,4aR,8aR) absolute configuration of T-cadinol confers a distinct three-dimensional pharmacophore that cannot be replicated by α-cadinol (differing at C-10 stereochemistry) or cedrol (a tricyclic cedrane skeleton with a tertiary alcohol at a different bridgehead position) [2]. Empirically, these structural variations translate into rank-order activity reversals across multiple assay systems, including antifungal potency (α-cadinol > T-cadinol > T-muurolol against Phellinus noxius) versus antiparasitic selectivity (T-cadinol SI >12 against T. cruzi, a property not established for other cadinols) [3]. Procurement decisions predicated solely on chemical class similarity therefore risk selecting compounds with suboptimal or entirely absent activity for the intended application.

α-Cadinol

C-10 epimer with distinct 3D pharmacophore; rank-order activity reversals in antifungal and cytotoxicity assays may shift experimental outcomes.

Cedrol

Tricyclic cedrane skeleton with different bridgehead alcohol; lacks the cadinane ring junction geometry and reported calcium antagonism.

T-Muurolol

Cadinane analog with altered hydroxyl orientation; may exhibit lower antifungal potency and distinct antibacterial profile.

T-Cadinol Comparative Evidence


Antiparasitic Activity Against Trypanosoma cruzi

T-Cadinol demonstrates concentration-dependent in vitro activity against both clinically relevant life cycle stages of Trypanosoma cruzi, with a selectivity index (SI) >12 calculated from mammalian cytotoxicity [1]. In direct comparison, the reference drug benznidazole exhibits an IC₅₀ of 5.0 µM against intracellular amastigotes and a CC₅₀ of 190.6 µM, yielding an SI of 38.1 [1]. T-Cadinol's mechanism involves mitochondrial hyperpolarization and decreased reactive oxygen species, distinct from benznidazole's nitro-reductive activation [1].

Antiparasitic Selectivity
Head-to-head
T-Cadinol IC₅₀ = 15 µM (amastigotes), SI > 12 vs. benznidazole IC₅₀ = 5.0 µM, SI = 38.1
Supports T. cruzi antiparasitic screening context; distinct mitochondrial mechanism reported
Mammalian cytotoxicity counter-screen required
Chagas disease Trypanosoma cruzi antiparasitic drug discovery

Antifungal Activity Against Wood-Decay Fungi

Among 16 cadinane-type sesquiterpenes and derivatives evaluated against three wood-decay fungi (Lenzites betulina, Trametes versicolor, Laetiporus sulphureus), α-cadinol exhibited the strongest overall antifungal activity with a total mean IC₅₀ of 0.10 mM [1]. T-Cadinol and T-muurolol were less potent in the parent compound series; however, synthetic modification of T-cadinol yielded derivatives with improved activity, including 4ξH-cadinan-10α-ol (IC₅₀ = 0.25 mM) and 4ξH-cadinan-10β-ol (IC₅₀ = 0.25 mM) [1].

Wood-Decay Fungi
Head-to-head
Best T-cadinol derivative IC₅₀ = 0.25 mM vs. α-cadinol parent IC₅₀ = 0.10 mM (mean across 3 species)
T-Cadinol scaffold supports synthetic derivatization for antifungal research
Parent activity inferior; derivatives required for improved potency
wood preservation antifungal screening structure-activity relationship

Antifungal Activity Against Brown Root Rot Fungus

Against the destructive brown root rot fungus Phellinus noxius—a pathogen affecting over 100 tree species in Taiwan—T-cadinol (IC₅₀ = 25.8 μg/mL) exhibits intermediate antifungal potency within the cadinane series [1]. The rank order of activity was ferruginol (16.9 μg/mL) > T-cadinol (25.8 μg/mL) > α-cadinol (33.8 μg/mL) > T-muurolol (50.6 μg/mL), demonstrating that stereochemical configuration at C-10 modulates activity in a pathogen-specific manner [1].

Brown Root Rot
Head-to-head
T-Cadinol IC₅₀ = 25.8 µg/mL; rank: ferruginol (16.9) > T-cadinol > α-cadinol (33.8) > T-muurolol (50.6)
Pathogen-specific potency ranking supports selection for P. noxius research
Assay-dependent reversal vs. other fungal panels
phytopathogen control biobased fungicides forestry protection

Antibacterial Activity Against S. aureus

T-Cadinol exhibits bacteriolytic activity against Staphylococcus aureus with an MIC of 24 μg/mL, causing cell envelope disruption and intracellular material leakage as documented by transmission electron microscopy [1]. In comparative screening of Taiwania cryptomerioides constituents against four Gram-positive bacteria (Enterococcus faecalis, S. aureus, S. epidermidis, MRSA), T-cadinol and α-cadinol displayed identical MIC values of 250 μg/mL, while T-muurolol was less active (MIC = 500 μg/mL) and ferruginol demonstrated superior potency (MIC = 50-100 μg/mL) [2].

Antibacterial S. aureus
Head-to-head
MIC = 24 µg/mL (bacteriolytic); broader panel MIC = 250 µg/mL vs. ferruginol 50–100 µg/mL
Antimicrobial screening context; strain-dependent variability reported
Verify against target strain and methodology
antibacterial screening Gram-positive pathogens natural product antimicrobials

MCF-7 Adenocarcinoma Cytotoxicity

In a head-to-head comparison of stereoisomeric cadinols heterologously expressed from medicinal mushroom terpene synthases, τ-cadinol (T-cadinol) exhibited selective potent cytotoxicity against MCF-7 breast adenocarcinoma cells with an IC₅₀ of 3.5 ± 0.58 μg/mL [1]. In contrast, the stereoisomer α-cadinol was substantially less active against the same cell line (IC₅₀ = 18.0 ± 3.27 μg/mL), representing a 5.1-fold difference in potency attributable solely to stereochemical variation [1].

MCF-7 Cytotoxicity
Head-to-head
τ-Cadinol IC₅₀ = 3.5 ± 0.58 µg/mL vs. α-cadinol 18.0 ± 3.27 µg/mL (5.1-fold difference)
Supports stereochemical-dependence in cell-model endpoint review
Cytotoxicity screening, not therapeutic claim
anticancer screening breast cancer natural product cytotoxicity

Smooth Muscle Calcium Antagonism

T-Cadinol demonstrates concentration-dependent smooth muscle relaxation in isolated guinea pig ileum and a dose-dependent inhibitory effect on cholera toxin-induced intestinal hypersecretion in mice [1]. A dedicated comparative study established T-cadinol's calcium antagonistic properties against the reference dihydropyridine calcium channel blocker nimodipine in isolated rat aorta [2]. T-Cadinol relaxed 60 mM K⁺-induced contractions in a concentration-dependent manner, confirming calcium channel blockade as a component of its pharmacological mechanism [2].

Calcium Antagonism
Head-to-head
Concentration-dependent relaxation of K⁺-depolarized rat aorta; compared with nimodipine
Reported calcium channel pharmacology context; unique among cadinols
Full IC₅₀ not specified; review primary reference
calcium channel antagonism smooth muscle pharmacology vasorelaxation

T-Cadinol Application Scenarios


Chagas Disease Drug Discovery

Researchers developing novel therapeutics for Trypanosoma cruzi (Chagas disease) should prioritize T-cadinol over other cadinane sesquiterpenes due to its demonstrated IC₅₀ of 15–18 µM against both amastigote and trypomastigote life stages and a selectivity index >12 derived from mammalian cytotoxicity testing [1]. The compound's unique mechanism—mitochondrial hyperpolarization without plasma membrane disruption—provides a differentiated pharmacological profile from nitro-heterocyclic standards (benznidazole, nifurtimox) and positions T-cadinol for combination therapy or resistance-circumvention strategies [1].

Breast Cancer Cytotoxicity Screening

For anticancer screening programs targeting MCF-7 breast adenocarcinoma, T-cadinol (τ-cadinol) should be selected over α-cadinol based on a 5.1-fold potency advantage (IC₅₀ = 3.5 ± 0.58 μg/mL vs. 18.0 ± 3.27 μg/mL) [2]. This stereochemical discrimination represents the most pronounced differential within the cadinol series and underscores that stereoisomeric purity is non-negotiable for reproducible anticancer activity. Procurement specifications should explicitly require the (1S,4S,4aR,8aR) stereoisomer and include NMR or chiral HPLC verification [2].

Wood Preservative Development

Industrial researchers developing biobased wood preservatives should source T-cadinol as a privileged synthetic scaffold rather than as a finished antifungal agent. While α-cadinol demonstrates superior parent compound activity (mean IC₅₀ = 0.10 mM against three wood-decay fungi), T-cadinol-derived analogs such as 4ξH-cadinan-10α-ol and 4ξH-cadinan-10β-ol (IC₅₀ = 0.25 mM) recover substantial activity and offer regiospecific modification sites unavailable on other cadinane skeletons [3]. Against Phellinus noxius specifically, T-cadinol (IC₅₀ = 25.8 μg/mL) outperforms α-cadinol (33.8 μg/mL), making it the preferred choice for brown root rot applications [4].

Calcium Channel Pharmacology

Pharmacologists investigating calcium antagonism or smooth muscle relaxation should select T-cadinol over other cadinane sesquiterpenes due to its established concentration-dependent relaxation of K⁺-depolarized vascular smooth muscle and documented comparison with nimodipine [5]. This activity is not reported for α-cadinol, T-muurolol, or cedrol, representing a functional differentiation that may be relevant for gastrointestinal motility, vasorelaxation, or antidiarrheal research applications [5].

Application
Selection Property
Validation Focus
T. cruzi antiparasitic studies
Selectivity index context (reported >12)
Mammalian cytotoxicity counter-screen; mitochondrial mechanism verification
Breast cancer cell-model studies
Stereochemically defined τ-cadinol isomer identity
MCF-7 cytotoxicity endpoint reproducibility; enantiomeric purity verification
Wood preservative research
Synthetic derivatization scaffold at C-10 position
Antifungal activity of derivatives; pathogen-specific panel testing
Calcium channel pharmacology research
Reported calcium antagonism profile vs. reference blocker
Vascular smooth muscle relaxation assays; mechanism confirmation

Technical Documentation Hub

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31 linked technical documents
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